molecular formula C47H81N13O11 B10855213 H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

H-Lys-Val-Val-Arg-Phe-Asp-Lys-Leu-OH

Cat. No.: B10855213
M. Wt: 1004.2 g/mol
InChI Key: UBAOXMCIIZKBET-OGWYRZOZSA-N
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Description

OVA (55-62) is a peptide fragment derived from ovalbumin, a protein found in egg whites. This specific fragment, consisting of the amino acid sequence Lys-Val-Val-Arg-Phe-Asp-Lys-Leu, is known for its ability to bind to the mouse major histocompatibility complex (MHC) class I molecule, H2-Kb . This binding property makes it a valuable tool in immunological research, particularly in the study of antigen presentation and T-cell responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

OVA (55-62) is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Industrial Production Methods

While SPPS is the primary method for laboratory-scale synthesis, industrial production may involve automated peptide synthesizers that can handle larger quantities and ensure higher purity. The synthesized peptide is then lyophilized and stored under conditions that prevent degradation, such as low temperatures and protection from light .

Chemical Reactions Analysis

Types of Reactions

OVA (55-62) primarily undergoes reactions typical of peptides, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.

    Oxidation: Oxidation of amino acid side chains, particularly methionine and cysteine residues.

    Reduction: Reduction of disulfide bonds between cysteine residues.

Common Reagents and Conditions

    Hydrolysis: Enzymes like proteases or acidic/basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol.

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acids, which may affect the peptide’s structure and function.

    Reduction: Reduced peptides with free thiol groups.

Scientific Research Applications

OVA (55-62) has a wide range of applications in scientific research:

Mechanism of Action

OVA (55-62) exerts its effects by binding to the MHC class I molecule, H2-Kb, on the surface of antigen-presenting cells. This complex is then recognized by CD8+ T cells, leading to the activation of these T cells and the initiation of an immune response. The peptide’s ability to bind to MHC class I molecules and be presented to T cells is crucial for its role in immunological research and vaccine development .

Comparison with Similar Compounds

Similar Compounds

    OVA (257-264): Another peptide fragment from ovalbumin, known for its immunogenic properties.

    OVA (323-339): A longer peptide fragment used in immunological studies.

Uniqueness

OVA (55-62) is unique due to its specific binding affinity to the H2-Kb MHC class I molecule, making it particularly useful in studies involving this MHC molecule and CD8+ T cell responses. Its shorter length compared to other ovalbumin-derived peptides also allows for more precise studies of peptide-MHC interactions .

Properties

Molecular Formula

C47H81N13O11

Molecular Weight

1004.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C47H81N13O11/c1-26(2)23-35(46(70)71)58-41(65)31(18-11-13-21-49)54-43(67)34(25-36(61)62)57-42(66)33(24-29-15-8-7-9-16-29)56-40(64)32(19-14-22-53-47(51)52)55-44(68)37(27(3)4)60-45(69)38(28(5)6)59-39(63)30(50)17-10-12-20-48/h7-9,15-16,26-28,30-35,37-38H,10-14,17-25,48-50H2,1-6H3,(H,54,67)(H,55,68)(H,56,64)(H,57,66)(H,58,65)(H,59,63)(H,60,69)(H,61,62)(H,70,71)(H4,51,52,53)/t30-,31-,32-,33-,34-,35-,37-,38-/m0/s1

InChI Key

UBAOXMCIIZKBET-OGWYRZOZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N

Origin of Product

United States

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